Temporin-1BYa
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPIIAKVLSGLL |
Origin of Product |
United States |
Isolation, Characterization, and Biosynthesis of Temporin 1bya
Discovery and Isolation of Temporin-1BYa from Rana boylii
This compound was discovered as one of six novel antimicrobial peptides isolated from the skin secretions of the foothill yellow-legged frog, Rana boylii, a species native to North America. researchgate.netboerenlandvogels.nlresearchgate.net This finding expanded the known distribution of temporins to North American ranid frogs.
The collection of skin secretions from amphibians for peptide isolation is a critical first step that employs specific stimulation techniques. For Rana boylii, the secretions containing this compound were obtained following stimulation with norepinephrine (B1679862). researchgate.netcarlosdavidson.org This method involves administering a mild dose of the chemical stimulant, which induces the contraction of myocytes surrounding the granular glands in the frog's skin, causing a discharge of their contents. scielo.org.za
The general procedure, as described for related species, involves injecting norepinephrine and then placing the frog in distilled water for a set period. carlosdavidson.org The secretions are then washed from the skin surface. scielo.org.za The collected aqueous solution containing the peptides is often acidified, for instance with trifluoroacetic acid, to stabilize the peptides and then processed for extraction. carlosdavidson.org The final peptide-rich solution is typically lyophilized (freeze-dried) to obtain a dry powder for subsequent purification. scielo.org.za
Following collection, the complex mixture of proteins and peptides in the skin secretion must be separated to isolate the target compound. The purification of this compound involves a multi-step process utilizing standard biochemical techniques for peptide isolation. tandfonline.comresearchgate.net
A common initial step is solid-phase extraction, often using C18 cartridges, which separates components based on their hydrophobicity and serves to concentrate the peptides from the dilute washings. carlosdavidson.org The primary purification method is High-Performance Liquid Chromatography (HPLC), a powerful technique for separating molecules in a mixture. researchgate.netmdpi.com Specifically, reversed-phase HPLC (RP-HPLC) is employed, where the peptide mixture is passed through a column (such as a Vydac C-18) packed with a nonpolar stationary phase. carlosdavidson.org The peptides are then eluted by a gradient of increasing organic solvent, typically acetonitrile, in an aqueous acidic solution. carlosdavidson.org Fractions are collected, and the absorbance is monitored at wavelengths characteristic of peptide bonds (214 nm) to detect the eluted peptides. carlosdavidson.org Each fraction can then be assessed for its specific antimicrobial activity to identify those containing the peptide of interest for further purification or characterization.
Stimulation and Collection Methodologies for Skin Secretions
Primary Structure Elucidation of this compound
The determination of a peptide's primary structure is essential for its identification and for understanding its function.
The primary structure of this compound was determined through automated Edman degradation, a standard method for sequencing amino acids from the N-terminus of a peptide. carlosdavidson.org This analysis revealed that this compound is a relatively short peptide, composed of 13 amino acids. nih.gov
The specific amino acid sequence for this compound is: Phe-Leu-Pro-Ile-Ile-Ala-Lys-Val-Leu-Ser-Gly-Leu-Leu nih.gov
Table 1: Primary Structure of this compound
| Property | Detail |
| Sequence (3-Letter Code) | Phe-Leu-Pro-Ile-Ile-Ala-Lys-Val-Leu-Ser-Gly-Leu-Leu |
| Sequence (1-Letter Code) | FLPIIAKVLSGLL |
| Source Organism | Rana boylii (Foothill yellow-legged frog) |
| Length | 13 Amino Acids |
| Reference | nih.gov |
A key structural feature of this compound, and temporins in general, is the amidation of the C-terminal amino acid residue. researchgate.netmdpi.com This post-translational modification, where the typical C-terminal carboxyl group (-COOH) is replaced by an amide group (-CONH2), was confirmed for this compound using mass spectrometry. carlosdavidson.org
C-terminal amidation is significant for several reasons. It neutralizes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's interaction with negatively charged bacterial membranes. Furthermore, this modification provides protection against degradation by carboxypeptidases, enzymes that cleave amino acids from the C-terminus of proteins and peptides. csic.es This increased stability is crucial for the peptide to persist in a biological environment and exert its antimicrobial function. csic.es The presence of a Gly-Lys sequence at the C-terminus of the precursor peptide is a recognized signal for this amidation process. mdpi.comnih.gov
Amino Acid Sequencing and Identification
Gene Expression and Post-Translational Modification Pathways
The biosynthesis of this compound begins with the transcription and translation of its corresponding gene, followed by specific processing of the resulting precursor protein.
Studies have successfully analyzed antimicrobial peptide transcripts from the skin secretions of Rana boylii, demonstrating that the RNA extracted is of high quality and suitable for gene expression analysis using techniques like quantitative PCR (qPCR). nih.gov Specific primers have been designed and used to amplify the gene for this compound, allowing for the quantification of its expression levels. int-res.com
Like other amphibian antimicrobial peptides, this compound is synthesized as a larger precursor molecule known as a preproprotein. mdpi.comint-res.com This precursor has a typical structure:
A signal peptide: An N-terminal sequence that directs the precursor to the secretory pathway.
A propeptide region: An acidic spacer sequence.
The mature peptide sequence: The sequence that will become the final, active this compound.
The release of the mature peptide requires several post-translational modification steps. The precursor is cleaved by specific enzymes at designated processing sites. For temporins, this cleavage often occurs after a Lys-Arg sequence that precedes the mature peptide sequence. mdpi.com Following cleavage, the C-terminus of the mature peptide undergoes amidation, a process directed by a C-terminal Gly-Lys sequence on the precursor. mdpi.comnih.gov The final, active this compound is then stored in the granular glands of the skin until it is secreted in response to stress or injury. int-res.com
Precursor Gene Identification
The biosynthesis of this compound, like other peptides, is a genetically encoded process. The identification of its precursor gene is accomplished through molecular cloning techniques applied to the frog's skin. nih.govconicet.gov.ar The general strategy involves constructing a cDNA (complementary DNA) library from messenger RNA (mRNA) extracted from the skin tissue of Rana boylii. nih.govnih.gov
This cDNA library represents all the genes being actively expressed in the skin at the time of extraction. Researchers then use a "shotgun" cloning approach or screen the library with specific DNA probes to find the gene encoding the temporin precursor. nih.gov The identified cDNA sequence reveals the structure of a prepropeptide. This precursor molecule is larger than the final, mature peptide and is organized into distinct domains:
A Signal Peptide: A sequence of approximately 20-25 amino acids at the N-terminus, which directs the nascent polypeptide to the secretory pathway.
An Acidic Propiece (Spacer): This region follows the signal peptide and often contains acidic amino acid residues.
The Mature Peptide Sequence: The sequence corresponding to this compound is located at the C-terminus of the precursor. nih.govconicet.gov.ar
This tripartite structure is a common feature for antimicrobial peptides derived from frog skin. nih.gov
Enzymatic Processing and Maturation
Once the prepropeptide is synthesized on the ribosome, it undergoes a series of post-translational modifications within the cell's secretory pathway to become the mature, active this compound. This enzymatic processing is a critical multi-step cascade.
First, the N-terminal signal peptide is cleaved off as the prepropeptide enters the endoplasmic reticulum, resulting in a propeptide. This propeptide is then transported to the Golgi apparatus and packaged into secretory granules. nih.gov Within these granules, specific enzymes called proprotein convertases recognize and cleave the peptide at specific sites. For many temporins, the mature peptide sequence is flanked by a Lysine-Arginine (Lys-Arg) dipeptide sequence, which serves as a recognition site for these convertases. nih.gov
Following cleavage, the C-terminus of the peptide often undergoes amidation, a crucial modification for the biological activity and stability of many temporins. researchgate.netconicet.gov.ar This process is typically directed by a Glycine (B1666218) residue immediately following the mature peptide sequence in the precursor. An enzyme complex first acts as a peptidylglycine α-hydroxylating monooxygenase, followed by a peptidyl-α-hydroxyglycine α-amidating lyase, to remove the glycine and convert the C-terminal carboxyl group into an amide (-NH2). nih.gov The final, mature this compound is then stored in the skin's granular glands, ready for secretion in response to threat or injury. nih.gov
Conformational and Structural Biology of Temporin 1bya
Solution-State Conformation Analysis
The conformation of temporins is highly dependent on their environment. In aqueous solution, they typically lack a defined secondary structure, but they undergo significant conformational changes in the presence of membrane-mimicking agents. researchgate.net
While specific circular dichroism (CD) spectroscopy studies for Temporin-1BYa are not extensively documented in the available literature, the behavior of the broader temporin family provides a strong predictive framework. Temporins, including well-studied members like Temporin A and Temporin L, generally exhibit CD spectra characteristic of a random coil or unordered structure in aqueous buffer solutions. researchgate.netmdpi.com This lack of a stable secondary structure in a hydrophilic environment is a common feature of many membrane-active peptides. nih.gov
Upon introduction into a membrane-mimetic environment, such as solutions containing trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), temporins consistently demonstrate a conformational shift to a predominantly α-helical structure. researchgate.netmdpi.com This transition is indicated by the appearance of characteristic double minima in the CD spectrum around 208 nm and 222 nm. This induced helicity is considered crucial for their biological activity. researchgate.net For example, studies on Temporin-1Ta and Temporin-1Tl using CD spectroscopy confirmed their folding into α-helical structures in the presence of SDS and dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov It is therefore highly probable that this compound follows this pattern, existing as an unstructured peptide in solution and adopting an α-helical conformation upon encountering a hydrophobic, membrane-like environment.
Specific high-resolution NMR structures of this compound are not presently available in public databases. However, NMR studies on other temporins in membrane-mimetic environments provide critical insights into the likely three-dimensional structure of this compound.
NMR analyses of Temporin A and Temporin L in both anionic (SDS) and zwitterionic (DPC) detergent micelles, which mimic bacterial and eukaryotic membranes respectively, show that the peptides adopt monomeric, amphipathic α-helical conformations. nih.gov Similarly, structural analysis of Temporin SHa in DPC micelles revealed a distinct α-helical conformation that interacts with the micelle surface. nih.gov These studies show that the helical structure is not uniform along the entire peptide but is concentrated in specific regions, often with more flexible N- and C-termini. nih.govnih.gov Given its sequence homology and shared physicochemical properties with other temporins, it is expected that this compound would adopt a similar amphipathic α-helical structure when bound to membrane mimetics.
Table 2: Summary of Conformational Studies on Analogous Temporin Peptides
| Peptide | Environment | Technique | Observed Conformation | Reference |
|---|---|---|---|---|
| Temporin A | TFE, SDS Micelles | CD | Random coil in water, α-helix in TFE/SDS | mdpi.com |
| Temporin L | TFE, SDS Micelles | CD | Higher propensity for α-helix formation than Temporin A | researchgate.net |
| Temporin-1Ta / -1Tl | SDS, DPC Micelles | CD, NMR | α-helical structure at micelle-water interface | nih.gov |
| Temporin SHa | DPC Micelles | NMR | α-helix from residues 3 to 8, inserted into micelle | nih.gov |
Circular Dichroism Spectroscopy Studies
Interaction-Induced Conformational Changes
The transition from a disordered state to an ordered α-helix upon membrane interaction is a hallmark of the temporin family and is central to its biological function. researchgate.netnih.gov
The induction of an α-helical conformation in this compound upon association with a lipid membrane is a critical event. This process is driven by the transfer of the peptide from a polar aqueous environment to the nonpolar, anisotropic environment of the lipid bilayer. researchgate.netimrpress.com For temporins in general, the initial interaction is often electrostatic, where the peptide's positive charge is attracted to the negatively charged components of microbial membranes, such as phosphatidylglycerol or lipopolysaccharides (LPS). imrpress.commdpi.com
Following this initial binding, the hydrophobic residues of the peptide partition into the acyl chain region of the membrane. This change in the chemical environment makes the formation of an intramolecularly hydrogen-bonded structure like an α-helix energetically favorable. imrpress.com This induced α-helix is amphipathic, meaning it has spatially distinct hydrophobic and hydrophilic faces, which allows it to lie parallel to the membrane surface, with its hydrophobic face embedded in the lipid core and its hydrophilic face exposed to the lipid headgroups and water. imrpress.com This interaction can cause membrane thinning and destabilization, potentially leading to pore formation or other forms of membrane disruption. nih.govimrpress.com
The primary sequence of this compound (FLPIIAKVLSGLL) is archetypal for a membrane-active temporin, showcasing the critical roles of hydrophobic and cationic residues. researchgate.net
Hydrophobic Residues: The sequence is dominated by hydrophobic amino acids (F, L, P, I, A, V, G), which constitute over 75% of the peptide. researchgate.net These residues are essential for the peptide's partitioning into and interaction with the nonpolar lipid core of the cell membrane. imrpress.com When folded into an α-helix, these residues align on one face of the helix, creating a large hydrophobic surface that drives membrane insertion. The proline (P) residue at position 3 often induces a kink or flexibility in the helix, which can be important for optimal positioning and function within the membrane. researchgate.net
Cationic Residues: this compound possesses a single lysine (B10760008) (K) residue at position 7. This single positive charge is crucial for the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes, providing selectivity for microbial over mammalian cells, which are typically zwitterionic. researchgate.netmdpi.com In the amphipathic α-helical conformation, this lysine residue would be located on the hydrophilic face of the helix, where it can interact with the polar lipid headgroups and the aqueous environment. imrpress.com
Alpha-Helical Induction upon Membrane Association
Supramolecular Organization and Aggregation Propensities
The biological activity of temporins can also be influenced by their ability to form higher-order structures or aggregates. nih.gov The aggregation behavior of this compound itself has not been specifically detailed, but studies on related temporins reveal several possibilities.
Some temporins are known to self-assemble into oligomeric structures that are essential for their membrane-disrupting activity, such as the formation of transmembrane pores or channels as described by the "barrel-stave" or "toroidal pore" models. nih.gov For example, Temporin L has been suggested to have channel-like activity. nih.gov In contrast, aggregation can sometimes be a mechanism of inactivation. NMR studies of Temporin B in the presence of LPS micelles suggest that the peptide oligomerizes, which may prevent its translocation across the outer membrane of Gram-negative bacteria. mdpi.com Furthermore, under certain conditions, such as in the presence of specific lipids, Temporin B has been observed to form larger, amyloid-like fibrillar structures. nih.gov The propensity of this compound to aggregate would likely depend on its concentration, the lipid composition of the target membrane, and the surrounding ionic environment.
Structure Activity Relationship Sar Studies of Temporin 1bya and Analogues
Impact of Amino Acid Substitutions on Biological Activity
The biological activity of Temporin-1BYa is intrinsically linked to its physicochemical properties, which are determined by its amino acid sequence. Modifications to this sequence can profoundly impact its effectiveness and selectivity.
Effect of Hydrophobicity and Hydrophobic Residue Distribution
Hydrophobicity is a key determinant of the antimicrobial and hemolytic activities of temporin peptides. The high proportion of hydrophobic residues in this compound (Phenylalanine, Leucine (B10760876), Isoleucine, Alanine (B10760859), Valine) is critical for its interaction with and disruption of microbial cell membranes. While a certain level of hydrophobicity is essential for antimicrobial action, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in increased hemolytic activity.
Studies on other temporins, such as Temporin A, have shown that substitutions affecting hydrophobicity can modulate activity. For instance, replacing isoleucine with the slightly less hydrophobic leucine in Temporin A analogues has been shown to decrease antimicrobial potency, highlighting the sensitivity of activity to subtle changes in side-chain hydrophobicity. mdpi.com In the context of this compound, the distribution of hydrophobic residues is also important. The N-terminal region is highly hydrophobic, which is a common feature in temporins and is considered important for initial membrane insertion. mdpi.com
To illustrate the impact of hydrophobic substitutions, the following table presents data from alanine-scanning mutagenesis on the related Temporin B peptide. An alanine scan systematically replaces each amino acid with alanine to probe the contribution of each side chain to the peptide's function.
Table 1: Illustrative Alanine Scanning Data of Temporin B Analogues This table shows the effect of alanine substitution on the antimicrobial activity of Temporin B against Staphylococcus aureus. This data is provided to illustrate the principles of how amino acid substitutions can affect activity within the temporin family, as specific data for this compound is not available.
| Peptide Analogue | Amino Acid Sequence | Relative Antimicrobial Activity vs. S. aureus |
|---|---|---|
| Temporin B (Wild Type) | LLPIVGNLLKSLL | 100% |
| [A1]Temporin B | A LPIVGNLLKSLL | Reduced |
| [A2]Temporin B | LA PIVGNLLKSLL | Reduced |
| [A6]Temporin B | LLPIVA NLLKSLL | Slightly Increased |
| [A10]Temporin B | LLPIVGNLLA SLL | Significantly Reduced |
Data adapted from studies on Temporin B analogues. mdpi.com
Role of Cationicity and Charged Residue Positioning
Cationicity, the net positive charge of the peptide, plays a crucial role in the initial interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. plos.org this compound has a single cationic residue, Lysine (B10760008) (K), at position 7, giving it a net charge of +1 at physiological pH.
Increasing the cationicity of temporins often enhances their antimicrobial activity, particularly against Gram-negative bacteria. mdpi.complos.org For example, the addition of two lysine residues to the N-terminus of a Temporin B analogue expanded its activity spectrum to include E. coli and P. aeruginosa. mdpi.com In this compound, the central location of the single lysine residue is significant. Its position within the hydrophobic sequence contributes to the peptide's amphipathic character, which is essential for forming membrane-disrupting structures like pores or channels.
The following table demonstrates the effect of increasing cationicity on a Temporin B analogue.
Table 2: Effect of Increased Cationicity on a Temporin B Analogue This table illustrates how increasing the net positive charge can enhance the antimicrobial spectrum. This data is based on analogues of Temporin B, as specific data for this compound is not available.
| Peptide Analogue | Amino Acid Sequence | Net Charge | Activity vs. Gram-positive bacteria | Activity vs. Gram-negative bacteria |
|---|---|---|---|---|
| TB_G6A | LLPIVA NLLKSLL | +1 | Active | Inactive |
| TB_KKG6A | KK LLPIVA NLLKSLL | +3 | Active | Active |
Data adapted from Avitabile et al. (2013). nih.gov
Influence of Specific Residues on Activity and Selectivity
Beyond general hydrophobicity and cationicity, the unique properties of specific amino acid residues at particular positions are critical for the activity and selectivity of this compound.
Proline (P) at position 3: The proline residue introduces a kink in the peptide backbone, disrupting the formation of a continuous alpha-helix. This structural feature is common in temporins and is thought to be important for their mechanism of action, potentially by increasing flexibility and facilitating membrane translocation.
Lysine (K) at position 7: As the sole cationic residue, its role is pivotal for electrostatic attraction to bacterial membranes. Alanine scanning studies on Temporin B have shown that the substitution of the lysine residue leads to a significant reduction in antimicrobial activity, underscoring its importance. mdpi.com
Glycine (B1666218) (G) and Serine (S): These small, polar residues can increase the flexibility of the peptide chain and influence its orientation within the membrane. In Temporin B, replacing a glycine with alanine was found to slightly improve activity against Gram-positive bacteria. mdpi.com
Modifications to Enhance Stability and Spectrum
Natural peptides like this compound are often susceptible to degradation by proteases, which limits their therapeutic application. Furthermore, their spectrum of activity may be narrower than desired. Structural modifications such as D-amino acid incorporation and retro-inverso design are strategies employed to overcome these limitations.
Retro-Inverso Peptide Design
Retro-inverso peptides are composed of D-amino acids arranged in the reverse sequence of the parent L-peptide. This modification results in a peptide with a similar spatial arrangement of side chains but with a reversed backbone direction. The primary advantage of this design is a dramatic increase in resistance to proteolysis.
Research on the retro-inverso analogue of Temporin A (retro-TA) has shown that while it is highly stable, its antimicrobial activity is generally lower than that of the native peptide. researchgate.net The reduced activity is often attributed to a change in the peptide's conformation; retro-TA, for example, tends to adopt an unordered conformation rather than the alpha-helical structure of Temporin A in a membrane-like environment. researchgate.net Although retro-inverso analogues of this compound have not been specifically reported, this strategy remains a viable approach for creating highly stable peptide leads, which may require further optimization to regain potent antimicrobial activity.
Cyclization and Dimerization Strategies
The modification of linear antimicrobial peptides (AMPs) through cyclization and dimerization represents a key strategy for enhancing their biological activity and proteolytic stability. diva-portal.orgdiva-portal.org Dimerization, the covalent linking of two peptide monomers, can substantially increase antimicrobial potency. mdpi.com This enhancement is partly attributed to an effective increase in the local peptide concentration at the target bacterial membrane. mdpi.com Similarly, backbone cyclization can improve both the power and stability of linear AMPs. diva-portal.org
While this compound itself is a linear peptide lacking cysteine residues, studies on closely related peptides from the same frog species, such as Brevinin-1BYa, provide valuable insights into the effects of cyclization. researchgate.netnih.gov Brevinin-1BYa, which naturally contains an intramolecular disulfide bridge, is prone to cyclization and dimerization under oxidative conditions. researchgate.net To study the impact of this cyclization, an acyclic analogue was created by substituting the two cysteine residues with serine, a process that prevents the formation of the disulfide bond. researchgate.netmdpi.com
This modification resulted in significant changes to the peptide's activity profile. The acyclic analogue, [C18S,C24S]brevinin-1BYa, exhibited a remarkable eightfold decrease in hemolytic activity against human red blood cells, indicating lower toxicity to eukaryotic cells. mdpi.com However, this increased selectivity came at the cost of reduced efficacy against certain pathogens; its activity against Gram-negative bacteria and yeast species was diminished, though it retained high potency against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com These findings underscore the delicate balance between a peptide's structure and its spectrum of activity.
Table 1: Effect of Cyclization on the Biological Activity of Brevinin-1BYa
| Compound | Modification | Key Finding | Impact on Hemolytic Activity |
| Brevinin-1BYa | Native peptide with intramolecular disulfide bridge | Potent antimicrobial activity | Higher hemolytic activity |
| [C18S,C24S]brevinin-1BYa | Acyclic analogue (Cys residues replaced by Ser) | Retained potency against MRSA but reduced activity against Gram-negative bacteria and yeast | Eightfold reduction in hemolytic activity mdpi.com |
Conformational Determinants of Biological Potency
The biological function of this compound and its analogues is intrinsically linked to their three-dimensional structure, or conformation. A defining characteristic of the temporin family is the propensity to adopt an amphipathic α-helical conformation, particularly upon interaction with the hydrophobic environment of a cell membrane. researchgate.netconicet.gov.ar This spatial arrangement is widely considered essential for their antimicrobial action. conicet.gov.ar
The amphipathic nature of the helix is critical: one face of the helix is predominantly composed of positively charged (cationic) residues, while the opposite face is composed of hydrophobic (water-repelling) residues. mdpi.com This structure facilitates the peptide's mechanism of action, which involves electrostatic attraction between the cationic face and the negatively charged components of bacterial membranes, followed by the insertion of the hydrophobic face into the lipid bilayer, ultimately leading to membrane disruption and cell death. mdpi.comunibas.it
Studies on Temporin A (TA), a well-characterized member of the temporin family, powerfully illustrate the importance of the α-helical conformation. nih.gov Circular dichroism analysis shows that TA adopts a random coil structure in aqueous solutions but transitions to a distinct α-helical conformation in a membrane-mimicking hydrophobic environment. nih.gov In contrast, a synthetic retro-analogue of TA, which has the same amino acids but in reverse order, primarily forms an unordered conformation even in hydrophobic conditions. nih.gov This difference in conformation directly correlates with a reduction in antimicrobial activity, postulating that the peptide's helicity is a critical parameter for its antibacterial character. nih.gov
While the α-helical structure is a fundamental prerequisite for activity, it is not the sole determinant. The precise balance between cationicity and hydrophobicity also plays a crucial role. researchgate.net Furthermore, subtle variations in the amino acid sequence can fine-tune the peptide's potency and spectrum of activity, even among peptides that share a similar helical conformation. lsbu.ac.uk
Table 2: Conformational and Activity Data for Temporin A and its Analogue
| Peptide | Environment | Predominant Conformation | Antimicrobial Activity |
| Temporin A (TA) | Hydrophobic (TFE/SDS micelles) | α-helical nih.gov | Active nih.gov |
| Retro-Temporin A | Hydrophobic (TFE) | Unordered/Random Coil nih.gov | Lower than TA nih.gov |
Preclinical Biological Activities and Functional Diversity
Antimicrobial Spectrum of Activity
Temporins are recognized for their broad-spectrum antimicrobial properties, demonstrating activity against a variety of microorganisms. conicet.gov.ar Their primary mechanism of action often involves the disruption of the microbial cell membrane integrity. researchgate.net
Temporin-1BYa has demonstrated selective inhibitory action against Staphylococcus aureus. researchgate.net The temporin family, in general, is known to be particularly effective against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. researchgate.net While specific data for this compound against Bacillus subtilis and Enterococcus faecium is not detailed in the provided search results, the general activity profile of temporins suggests potential efficacy. The minimum inhibitory concentration (MIC) values for many temporins against Gram-positive bacteria typically range from 1 µM to over 100 µM. researchgate.net
Table 1: Antimicrobial Activity of this compound and Related Temporins against Gram-Positive Bacteria
| Peptide/Analog | Organism | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | >100 |
| Temporin B | Gram-positive bacteria | Active in the µM range |
| Temporin A | Gram-positive bacteria | General Activity |
Note: This table is based on available data and general activities of the temporin family. Specific MIC values can vary based on experimental conditions.
The activity of this compound against Gram-negative bacteria such as Escherichia coli is reported to be low, with a Minimum Inhibitory Concentration (MIC) greater than 100 μM. researchgate.net While most temporins are primarily active against Gram-positive bacteria, some members of the family do exhibit activity against Gram-negative species. researchgate.netconicet.gov.ar For instance, analogs of Temporin B have been specifically designed to enhance their activity against Gram-negative bacteria. nih.gov
Table 2: Antimicrobial Activity of this compound and Related Temporins against Gram-Negative Bacteria
| Peptide/Analog | Organism | MIC (µM) |
|---|---|---|
| This compound | Escherichia coli | >100 |
Note: This table reflects the generally lower activity of many natural temporins against Gram-negative bacteria and the potential for engineered analogs.
Some members of the temporin family have been shown to possess antifungal properties. researchgate.netconicet.gov.ar For example, peptides from the brevinin-1 (B586460) family, also found in frog skin secretions, exhibit potent activity against Candida albicans. researchgate.net While specific studies on the antifungal activity of this compound against Candida albicans and Candida parapsilosis were not found in the search results, the broader family's activity suggests this as a possibility.
Antifungal Activity (Candida albicans, Candida parapsilosis)
Antiproliferative and Anticancer Activities in Preclinical Models
Recent research has expanded the known biological activities of temporins beyond their antimicrobial effects, revealing potential as anticancer agents. nih.gov
Some temporin peptides have demonstrated cytotoxic effects on various human cancer cell lines. frontiersin.org For example, Temporin-1CEa, isolated from the Chinese brown frog, has shown potent and rapid antitumor activity against human breast cancer cell lines MDA-MB-231 and MCF-7. plos.org This cytotoxic activity is often dose-dependent and can be mediated through membrane disruption and other intracellular mechanisms. plos.org Analogs of Temporin A have also been studied for their antiproliferative abilities against cancer cells. mdpi.com While direct studies on the anticancer effects of this compound are not specified in the search results, the activity of other temporins suggests a potential area for future investigation.
Table 3: Antiproliferative Activity of Temporin Analogs on Cancer Cell Lines
| Peptide/Analog | Cancer Cell Line | Activity Metric (e.g., IC50) |
|---|---|---|
| Temporin-1CEa | MDA-MB-231 (Breast Cancer) | Dose-dependent cytotoxicity |
| Temporin-1CEa | MCF-7 (Breast Cancer) | Dose-dependent cytotoxicity |
Note: This table highlights the anticancer potential observed in other temporin peptides, suggesting a possible avenue of research for this compound.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Staphylococcus aureus |
| Methicillin-resistant Staphylococcus aureus (MRSA) |
| Bacillus subtilis |
| Enterococcus faecium |
| Escherichia coli |
| Pseudomonas aeruginosa |
| Candida albicans |
| Candida parapsilosis |
| Propionibacterium acnes |
| Clostridium septicum |
| Clostridium difficile |
| Temporin A |
| Temporin B |
| Temporin L |
| Temporin-1CEa |
Mechanistic Insights into Anticancer Action
There is currently no scientific literature available that specifically investigates the anticancer activities or the mechanistic pathways of this compound.
While many other peptides within the temporin family, such as Temporin A and Temporin-1CEa, have demonstrated anticancer properties, these findings are specific to those molecules. nih.govfrontiersin.org The common anticancer mechanism for these related peptides involves the disruption of cancer cell membranes, leading to cell lysis. frontiersin.org However, without direct studies, it is not scientifically accurate to attribute this mechanism to this compound.
Table 1: Research Findings on the Anticancer Mechanism of this compound
| Mechanistic Aspect | Research Findings for this compound |
|---|---|
| Membrane Interaction | No Data Available |
| Pore Formation | No Data Available |
| Apoptosis Induction | No Data Available |
| Intracellular Targets | No Data Available |
Antiviral Activities
Specific research on the antiviral properties of this compound has not been published in the available scientific literature. Although various members of the temporin family are known to possess antiviral capabilities, these properties are peptide-specific. mdpi.com
There are no available studies or data concerning the activity of this compound against any specific viral pathogens, including Herpes Simplex Virus 1 (HSV-1).
For context, other temporins, such as Temporin B, G, and L, have been shown to inhibit HSV-1, often by directly disrupting the viral envelope. mdpi.commdpi.comnih.gov However, these activities are characteristic of those specific peptides and cannot be extrapolated to this compound.
Table 2: Antiviral Activity of this compound Against Herpes Simplex Virus 1 (HSV-1)
| Assay Type | Virus Strain | Result for this compound |
|---|---|---|
| Virucidal Assay | HSV-1 | No Data Available |
| Plaque Reduction Assay | HSV-1 | No Data Available |
| Attachment Inhibition | HSV-1 | No Data Available |
| Entry Inhibition | HSV-1 | No Data Available |
Immunomodulatory and Chemotactic Properties
Detailed investigations into the potential immunomodulatory or chemotactic properties of this compound have not been reported in scientific studies. The ability to modulate immune responses or attract immune cells (chemotaxis) is a known function of some antimicrobial peptides. For instance, Temporin A has been shown to act as a chemoattractant for immune cells by interacting with the formyl peptide receptor-like 1 (FPRL1). nih.gov Analogues of Temporin L have also been studied for their anti-inflammatory effects. nih.gov Despite these findings within the broader family, no such functions have been scientifically documented for this compound.
Table 3: Immunomodulatory and Chemotactic Research Findings for this compound
| Property | Research Findings for this compound |
|---|---|
| Chemotactic Activity | No Data Available |
| Cytokine Release Modulation | No Data Available |
| Receptor Interaction (e.g., FPRL1) | No Data Available |
| Anti-inflammatory Effects | No Data Available |
Advanced Methodologies in Temporin 1bya Research
Peptide Synthesis Techniques
The production of Temporin-1BYa for research purposes relies on precise chemical synthesis methods that allow for the creation of pure and structurally accurate peptides. Modern techniques also facilitate the generation of analogues to investigate structure-activity relationships.
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogues. chem-soc.si This method involves assembling a peptide chain sequentially while one end is attached to an insoluble solid support. The Fmoc/t-Bu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common approach for synthesizing temporins. mdpi.comnih.gov
The process begins with an insoluble resin support, such as Rink-amide MBHA resin, to which the first C-terminal amino acid is attached. mdpi.comnih.gov The synthesis cycle involves two key steps: deprotection and coupling. The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically with a piperidine (B6355638) solution, exposing a free amine. nih.gov Then, the next Fmoc-protected amino acid is activated and coupled to the newly exposed amine. mdpi.com This cycle is repeated until the entire peptide sequence is assembled. Monitoring tests, like the Kaiser test, are used to ensure the completion of each reaction step. mdpi.com Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
This technique is highly efficient and allows for the straightforward purification of the final peptide product, making it the method of choice for obtaining peptides like this compound for biological studies. chem-soc.si
Table 1: General Procedure for Fmoc/t-Bu Solid-Phase Peptide Synthesis
| Step | Action | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Resin Preparation | Swelling the resin | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Prepares the solid support for the reaction. |
| 2. Deprotection | Fmoc-group removal | 20% Piperidine in DMF | Exposes the N-terminal amine for the next coupling step. nih.gov |
| 3. Washing | Resin wash | DMF, DCM | Removes excess reagents and by-products. |
| 4. Coupling | Amino acid addition | Activated amino acid (e.g., using HBTU, DIC, PyBOP), DIPEA | Forms the new peptide bond. mdpi.comnih.gov |
| 5. Washing | Resin wash | DMF, DCM | Removes unreacted amino acids and coupling reagents. |
| 6. Repeat | Cycle repetition | Repeat steps 2-5 | Elongates the peptide chain to the desired sequence. |
| 7. Cleavage & Deprotection | Final cleavage | Trifluoroacetic acid (TFA)-based cocktail | Releases the full peptide from the resin and removes side-chain protecting groups. chem-soc.si |
This table outlines a generalized SPPS cycle. Specific reagents and reaction times can be optimized for particular sequences.
For the synthesis of very long or complex peptides, a fragment condensation or hybrid approach can be employed. cblpatras.gr This technique involves the independent synthesis of several smaller peptide fragments using SPPS. These protected fragments are then purified and condensed together in solution or by attaching one fragment to the resin and adding the other fragments in solution. cblpatras.gr
Solid-Phase Peptide Synthesis (SPPS)
Spectroscopic and Biophysical Characterization
To understand how this compound functions, particularly its interaction with bacterial cell membranes, a suite of spectroscopic and biophysical techniques is utilized. These methods provide detailed insights into the peptide's behavior in membrane-mimicking environments and its effect on membrane structure and integrity.
Fluorescence spectroscopy is a powerful tool for investigating the interactions between temporins and lipid membranes. nih.gov By exploiting intrinsic fluorophores, such as tryptophan residues within a peptide sequence, or by using extrinsic fluorescent probes, researchers can monitor the peptide's binding to and insertion into model membranes like liposomes. nih.govnih.gov
When studying temporin L, which contains a tryptophan residue, researchers observed a blue shift in its fluorescence emission upon interaction with liposomes. nih.gov This shift indicates that the tryptophan residue moved from a polar aqueous environment to a more nonpolar (hydrophobic) environment, suggesting the peptide inserted itself into the lipid bilayer. nih.gov Fluorescence quenching experiments can further confirm and quantify this insertion. nih.gov Such studies have been instrumental in supporting the hypothesis that temporins act by directly interacting with the lipid bilayer of target cells. nih.gov
Table 2: Findings from Fluorescence Spectroscopy Studies of Temporin Peptides
| Temporin Studied | Model Membrane | Key Finding | Implication |
|---|---|---|---|
| Temporin L | SOPC/POPG liposomes | Blue shift in tryptophan emission and fluorescence quenching observed. | Indicates peptide insertion into the lipid bilayer. nih.gov |
| Temporin-1Tb (TB) | LPS micelles from E. coli | LPS was found to induce the oligomerization of the peptide. | Helps explain the mechanism of outer membrane interaction and the synergistic activity with other temporins. nih.gov |
| Temporin B Analog (TB_KKG6K) | Candida albicans cells | Using a fluorescein-labeled peptide, rapid entry into fungal cells was observed. | Shows the peptide compromises membrane integrity in an energy-independent manner. unimi.it |
This data illustrates the application of fluorescence techniques to understand how different temporins interact with various membrane types.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the effect of peptides on the physical properties of model membranes. doi.org It measures the heat changes that occur in lipid bilayers as they transition from a rigid gel phase to a fluid liquid-crystalline phase at a specific temperature (the main transition temperature, Tm). tainstruments.com
By adding a peptide like a temporin to a lipid vesicle suspension, researchers can observe changes in the phase transition thermogram. A shift in the Tm, a broadening of the transition peak, or a change in the enthalpy (ΔH) of the transition indicates that the peptide is perturbing the lipid packing and altering the membrane's structure. doi.orgtainstruments.com DSC studies on temporins-SHa and -SHc revealed that they interact differently with anionic lipid bilayers, suggesting they reside at the interface between the hydrocarbon core and water, thereby disturbing the membrane. nih.gov This technique provides critical data on the nature and extent of membrane disruption caused by the peptide, a key aspect of its antimicrobial mechanism. nih.govcapes.gov.br
Transmission Electron Microscopy (TEM) offers high-resolution visualization of the ultrastructural changes that occur in a cell after being exposed to an antimicrobial peptide. mdpi.com This technique allows researchers to directly observe the physical damage inflicted upon target cells, such as bacteria or fungi, providing clear evidence of the peptide's mechanism of action. mdpi.com
Studies using TEM have shown that certain temporins cause significant morphological damage. For instance, Temporin 1CEa was observed to cause membrane breakage and the subsequent leakage of cytoplasmic contents in human breast cancer cells. mdpi.com In another study, a Temporin B analog used against Candida albicans did not cause complete cell lysis but led to the disintegration of subcellular structures. nih.gov Conversely, when Temporin B was tested against E. coli, against which it is inactive, TEM analysis showed no changes in cellular morphology, correlating the peptide's activity with its ability to cause physical damage. mdpi.com These powerful visual data are crucial for confirming the membrane-disruptive activity of peptides like this compound.
Table 3: Cellular Effects of Temporins Observed via Electron Microscopy
| Temporin Studied | Target Cell | Method | Observed Morphological Change |
|---|---|---|---|
| Temporin 1CEa | Human breast cancer cells | TEM | Caused membrane breakage and leakage of intracellular components. mdpi.com |
| Temporin B | E. coli | TEM | No significant changes in bacterial cell morphology were observed. mdpi.com |
| Temporin B Analog (TB_KKG6K) | Candida albicans | Cryo-based EM | Subcellular structures disintegrated, but no cell lysis was observed. nih.gov |
| Temporin B | Herpes Simplex Virus 1 (HSV-1) | TEM | The peptide was shown to disrupt the viral envelope. mdpi.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2-chlorotrityl chloride |
| 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Dichloromethane (DCM) |
| Dicyclohexylcarbodiimide (DCC) |
| Diisopropylcarbodiimide (DIC) |
| N,N-Dimethylformamide (DMF) |
| N,N-Diisopropylethylamine (DIPEA) |
| Fuzeon |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) |
| Piperidine |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
| Rink-amide MBHA resin |
| This compound |
| Temporin A |
| Temporin B |
| Temporin 1CEa |
| Temporin L |
| Temporin-SHa |
| Temporin-SHc |
| tert-butyl (t-Bu) |
| Trifluoroacetic acid (TFA) |
In Vivo Preclinical Efficacy Models (Non-Mammalian and Mammalian without Human Trials)
Murine Models for Infection Control
Studies on related temporins have demonstrated the potential of this peptide class in combating infections in vivo. For instance, research on Temporin A has shown its effectiveness in reducing lethality and bacterial counts in mouse models of staphylococcal sepsis. plos.org Similarly, combinations of Temporin A and modified Temporin B have been reported to rescue mice from lethal doses of both Gram-positive and Gram-negative bacteria. plos.org These investigations highlight the therapeutic promise of temporins and underscore the importance of in vivo models in evaluating their potential as antimicrobial agents.
Although direct in vivo infection model data for this compound is not available, its in vitro activity against pathogens like Staphylococcus aureus suggests that it could be a candidate for future in vivo studies. researchgate.net However, without specific research, any potential efficacy in a live animal model remains speculative. Further investigation is required to ascertain the capabilities of this compound in a complex biological system and its potential for development as a therapeutic agent for infection control.
Data Table: Murine Model Studies of Temporin Peptides (Excluding this compound)
| Temporin Peptide(s) | Murine Model | Pathogen(s) | Key Findings |
| Temporin A | Sepsis Model | Staphylococcus aureus | Reduced lethality rates and bacterial growth. plos.org |
| Temporin A + Modified Temporin B | Lethal Infection Model | Gram-positive & Gram-negative bacteria | Rescued 100% of animals from lethal bacterial doses. plos.org |
Comparative Analysis with Other Amphibian Antimicrobial Peptides
Sequence and Structural Homologies with Brevinins, Esculentins, and Ranatuerins
Amphibian antimicrobial peptides are classified into families based on their amino acid sequence similarities. nih.gov Temporin-1BYa belongs to the temporin family, which are typically short, cationic, and hydrophobic peptides. conicet.gov.arimrpress.com
This compound has the amino acid sequence FLPIIAKVLSGLL. Like other temporins, it is relatively short (13 amino acids) and lacks the C-terminal disulfide bridge that characterizes many other frog skin peptides. conicet.gov.argoogle.com The temporin family itself is known for its sequence variability, though certain positions are highly conserved. conicet.gov.ar
Esculentins are another family of longer AMPs, with Esculentin-1a containing 46 amino acids. medchemexpress.comresearchgate.net Similar to brevinins, they possess a C-terminal disulfide bridge. researchgate.net The sequence of Esculentin-1a is GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC. medchemexpress.com There is minimal direct sequence homology with this compound.
Ranatuerins , isolated from the American bullfrog Rana catesbeiana, also feature a C-terminal disulfide bridge. nih.gov Ranatuerin-1, for example, has the sequence SMLSVLKNLGKVGLG FVACKINKQC. nih.gov Some ranatuerins have a heptapeptide (B1575542) ring, while others have a hexapeptide ring. nih.gov Again, the sequence similarity to this compound is not significant, but the presence of hydrophobic and cationic residues is a shared characteristic.
Structurally, these peptides, including this compound, tend to adopt an amphipathic α-helical conformation in a membrane-like environment, which is crucial for their antimicrobial activity. nih.govconicet.gov.ar This structure facilitates their interaction with and disruption of microbial cell membranes.
| Peptide Family | Example Peptide | Amino Acid Sequence | Length | Key Structural Feature |
| Temporin | This compound | FLPIIAKVLSGLL | 13 | Short, linear, C-terminally amidated conicet.gov.ar |
| Brevinin | Brevinin-1 (B586460) | FLPVLAGIAAKVVPALFCKITKKC medchemexpress.com | 24 | C-terminal disulfide bridge ("Rana box") nih.gov |
| Esculentin | Esculentin-1a | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC medchemexpress.com | 46 | C-terminal disulfide bridge researchgate.net |
| Ranatuerin | Ranatuerin-1 | SMLSVLKNLGKVGLG FVACKINKQC nih.gov | 25 | C-terminal disulfide bridge nih.gov |
Comparative Mechanisms of Action and Efficacy Profiles
The primary mechanism of action for these amphibian AMPs involves the perturbation and disruption of microbial cell membranes. nih.govconicet.gov.ar Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, while their hydrophobicity drives the insertion of the peptide into the lipid bilayer. nih.gov
This compound and other temporins are known to be highly effective against Gram-positive bacteria, including antibiotic-resistant strains. conicet.gov.aranaspec.com Their mode of action is believed to involve the formation of pores or channels in the cell membrane, leading to leakage of cellular contents and cell death. conicet.gov.ar Some temporins have also demonstrated activity against Gram-negative bacteria, fungi, and even some viruses. conicet.gov.armdpi.com
Brevinins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov The "Rana box" is thought to be important for their lytic activity. nih.gov Their mechanism also involves membrane permeabilization. nih.gov
Esculentins are potent antimicrobial agents with a broad spectrum of activity, including against Pseudomonas aeruginosa. medchemexpress.comjst.go.jp Esculentin-1a and its derivatives have been shown to not only kill bacteria but also to promote wound healing by stimulating the migration of keratinocytes. medchemexpress.comjst.go.jp Their mechanism involves disrupting the bacterial membrane. jst.go.jp
Ranatuerins also display broad-spectrum antimicrobial action. nih.gov For example, Ranatuerin-1 is active against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Their mechanism is also centered on membrane disruption. google.com
| Peptide Family | Primary Target | Mechanism of Action | Noteworthy Efficacy |
| Temporin | Gram-positive bacteria conicet.gov.ar | Membrane permeabilization, pore formation conicet.gov.ar | Active against antibiotic-resistant strains. anaspec.com |
| Brevinin | Gram-positive and Gram-negative bacteria, fungi researchgate.netnih.gov | Membrane disruption, role of "Rana box" nih.gov | Broad-spectrum activity. researchgate.net |
| Esculentin | Gram-positive and Gram-negative bacteria medchemexpress.comjst.go.jp | Membrane disruption, promotes wound healing medchemexpress.comjst.go.jp | Potent against P. aeruginosa. jst.go.jp |
| Ranatuerin | Gram-positive and Gram-negative bacteria, fungi nih.gov | Membrane disruption google.com | Broad-spectrum inhibitory activity. nih.gov |
Synergistic Effects with Other Antimicrobial Agents
A significant area of research for antimicrobial peptides is their potential to act synergistically with other antimicrobial agents, which can enhance efficacy and combat drug resistance.
This compound and other temporins have demonstrated synergistic effects when combined with conventional antibiotics. For instance, Temporin A's activity is enhanced when used with other antimicrobial agents. anaspec.com Studies have shown that combinations of different temporins, such as Temporin A and a modified Temporin B, can act synergistically against both Gram-positive and Gram-negative bacteria. plos.orgnih.gov This synergy often allows for effective antimicrobial action at lower, less toxic concentrations of the individual peptides.
While specific studies on the synergistic effects of Brevinins , Esculentins , and Ranatuerins with this compound are not extensively documented, the principle of peptide synergy is well-established within the field of amphibian AMPs. The different structures and potential subtle variations in their membrane-disrupting mechanisms suggest that combinations could be more effective than individual peptides. For example, the combination of different peptide families could lead to a more comprehensive disruption of the bacterial membrane or overcome resistance mechanisms that might be effective against a single peptide type.
The potential for synergy extends beyond peptide-peptide combinations. The ability of these peptides to permeabilize bacterial membranes can facilitate the entry of conventional antibiotics that target intracellular components, leading to a potent combined effect. This approach could revitalize the use of older antibiotics to which bacteria have developed resistance.
Evolutionary and Ecological Significance
Divergence and Conservation of Temporin Sequences Across Rana Species
The temporin family of antimicrobial peptides (AMPs), first discovered in the European red frog Rana temporaria, represents a fascinating case study in molecular evolution. wikipedia.org These short peptides, typically 10-14 amino acids in length, exhibit significant sequence divergence even among closely related Rana species, suggesting a rapid evolutionary trajectory. plos.orgimrpress.com This diversity is thought to be a strategy to counteract a wide array of microbial threats and minimize the development of resistance. nih.gov
While divergence is prominent, certain structural features and sequence motifs are conserved, hinting at their functional importance. Temporins are gene-encoded and synthesized as a precursor protein containing a signal peptide, an acidic propiece, and the C-terminal mature peptide. nih.govnih.gov The signal peptide and acidic propiece regions of the precursor protein often show higher conservation across species compared to the hypervariable mature peptide region. nih.gov This conservation allows for the identification of new temporin family members through molecular cloning techniques using primers designed for these conserved regions. nih.gov
A phylogenetic analysis of the genes encoding skin AMPs from the Ranidae family, which includes the genus Rana, indicates that they evolved from a common ancestral locus. nih.gov Peptides like temporins, brevinins, and ranalexins are derived from a common precursor sequence belonging to the preprodermaseptin family. nih.gov Despite this common origin, the mature peptide sequences have undergone significant diversification. For instance, a comparison of the Temporin-SHf sequence from Pelophylax saharica with those from other ranid frogs revealed no more than 38% identity. nih.gov
The table below illustrates the sequence of Temporin-1BYa and its comparison with other temporins from different Rana species, highlighting both the conserved residues and the significant divergence.
| Peptide | Source Organism | Sequence | Length | Net Charge |
| This compound | Rana boylii | FLPIIAKVLSGLL | 13 | +1 |
| Temporin-A | Rana temporaria | FLPLIGRVLSGIL-NH2 | 13 | +2 |
| Temporin-B | Rana temporaria | LLPIVGNLLKSLL-NH2 | 13 | +2 |
| Temporin-L | Rana temporaria | FVQWFSKFLGRIL-NH2 | 13 | +3 |
| Temporin-1Gb | Rana grylio | SILPTIVSFLSKFL | 14 | +2 |
This table is interactive. Click on the headers to sort the data.
The evolutionary dynamics of temporins are likely driven by the selective pressures exerted by different microbial communities in the diverse habitats of Rana species. oup.com The rapid diversification of the mature peptide sequence may be a result of an evolutionary arms race between the frog's defense system and evolving pathogens. mdpi.com This is supported by analyses showing that the mature peptide region is under diversifying selection, while the precursor regions are more conserved. oup.com
Ecological Role in Amphibian Defense Mechanisms
The primary ecological role of this compound and other temporins is to serve as a crucial component of the amphibian's innate immune system, providing a first line of defense against a wide range of pathogens. imrpress.commdpi.com Secreted from granular glands in the skin upon stress or injury, these peptides are part of a chemical shield that protects the highly permeable amphibian skin from invasion by bacteria, fungi, and viruses. nih.govresearchgate.net
Temporins exhibit broad-spectrum antimicrobial activity, although they are often most potent against Gram-positive bacteria. wikipedia.orgnih.gov this compound, isolated from the foothill yellow-legged frog (Rana boylii), has demonstrated activity against Staphylococcus aureus, a Gram-positive bacterium. nih.gov The diversity of temporins within a single frog species, as well as across different species, likely provides a synergistic defense against a wider variety of microorganisms. nih.gov Some temporins, like Temporin L, have even shown activity against Gram-negative bacteria and viruses. researchgate.netmdpi.com
Beyond their direct antimicrobial function, it has been suggested that AMPs like temporins may also play a role in defense against predators. nih.gov The co-secretion of these peptides with neuropeptides could potentially enhance the delivery of the latter to the predator's nervous and endocrine systems, creating a more potent deterrent. nih.gov
The ecological significance of these peptides is further underscored by the global decline in amphibian populations, partly attributed to infectious diseases like chytridiomycosis, caused by the fungus Batrachochytrium dendrobatidis (Bd). mdpi.com Research has shown that some amphibian AMPs are effective against Bd, suggesting that a robust peptide defense is critical for survival in the face of this and other emerging pathogens. mdpi.com While the specific activity of this compound against Bd has not been extensively documented in the provided context, the general role of temporins in antifungal defense is recognized. researchgate.net
Future Research Directions and Conceptual Applications
Elucidating Novel Molecular Targets beyond Membrane Interaction
The lytic effect of Temporin-1BYa on microbial membranes is a hallmark of its function. However, the broader temporin family exhibits a range of activities that suggest the potential for intracellular targets. Future investigations into this compound should aim to uncover whether it, too, can engage with molecular components within the cell, a characteristic that could lead to new therapeutic applications.
Research on other temporins has revealed mechanisms that extend beyond simple membrane permeabilization. For instance, Temporin-1CEa has been shown to induce cell death in breast cancer cells through mitochondria-involved pathways, including the collapse of the mitochondrial membrane potential and the over-generation of reactive oxygen species (ROS). nih.govresearchgate.net Similarly, studies on Temporin-SHa have indicated that at concentrations above its half-maximal inhibitory concentration (IC50), it can trigger apoptosis-like death in Leishmania infantum promastigotes, involving mitochondrial membrane depolarization and DNA fragmentation. plos.org These findings in related peptides suggest that this compound may also possess the ability to translocate across the cell membrane and interact with intracellular organelles or pathways.
Future studies could employ techniques such as fluorescently labeling this compound to track its localization within microbial or cancer cells. Co-localization studies with specific organelle markers for mitochondria, the endoplasmic reticulum, or the nucleus could reveal non-membranolytic sites of action. Furthermore, proteomic and transcriptomic analyses of cells treated with sub-lethal concentrations of this compound could identify changes in protein expression or gene regulation, pointing toward specific intracellular signaling pathways affected by the peptide. Uncovering such novel molecular targets would significantly broaden the understanding of this compound's bioactivity and open new avenues for its therapeutic development. oncotarget.com
Rational Design of Next-Generation this compound Analogues
A significant hurdle in the clinical application of many natural antimicrobial peptides, including this compound, is their potential for toxicity to host cells. The rational design of synthetic analogues offers a promising strategy to enhance therapeutic efficacy while minimizing undesirable side effects. The primary goals for designing next-generation this compound analogues would be to improve selectivity for target pathogens, reduce hemolytic activity, and potentially broaden the spectrum of activity.
Structure-activity relationship (SAR) studies on various temporins provide a solid foundation for the rational design of this compound analogues. Key parameters that can be modulated include:
Cationicity: Increasing the net positive charge of temporins has been shown to enhance their antimicrobial activity, particularly against Gram-negative bacteria. nih.gov This can be achieved by substituting neutral or acidic amino acid residues with basic residues like lysine (B10760008) or arginine. For example, the analogue TB_KKG6A, derived from Temporin B, demonstrated a wider spectrum of activity after its positive charge was increased. nih.gov
Hydrophobicity and Amphipathicity: The balance between hydrophobicity and hydrophilicity is crucial for the peptide's interaction with membranes. While a certain level of hydrophobicity is necessary for membrane insertion, excessive hydrophobicity can lead to increased hemolytic activity. mdpi.com Modifications to the hydrophobic face of the helical structure of this compound, for instance, by substituting specific amino acids, could optimize this balance.
Helicity: The α-helical content of temporins is often correlated with their biological activity. researchgate.net Introducing helix-promoting or -breaking residues at specific positions can fine-tune the peptide's structure and function.
Sequence Modification: Strategic single-site substitutions can dramatically alter the bioactivity of a temporin. frontiersin.org For example, replacing specific amino acids with their D-enantiomers can increase resistance to proteolytic degradation, thereby enhancing the peptide's stability in biological environments. imrpress.com
The design of this compound analogues would involve synthesizing a library of peptides with systematic modifications based on these principles. Each analogue would then be screened for its antimicrobial efficacy against a panel of pathogens, as well as for its hemolytic and cytotoxic activity against mammalian cells, to identify candidates with an improved therapeutic index.
Exploration of Broadened Bioactivity Profiles
While this compound is primarily recognized for its antimicrobial and antifungal effects, there are indications that its bioactivity profile could be much broader. researchgate.netmdpi.com Exploring these additional activities is a key future direction that could unlock new therapeutic applications.
Immunomodulatory and Anti-inflammatory Effects: Antimicrobial peptides are increasingly recognized for their ability to modulate the host's immune response. nih.gov Some temporins have demonstrated anti-inflammatory properties. For instance, Temporin A and a modified Temporin B analogue have been shown to exert anti-inflammatory activity in vivo. plos.org Notably, this compound itself has been listed as having anti-inflammatory properties, a facet that warrants deeper investigation. frontiersin.org Future research could explore the mechanisms behind this activity, such as the ability to neutralize lipopolysaccharide (LPS) from Gram-negative bacteria or to modulate the production of inflammatory cytokines like TNF-α and interleukins in immune cells. nih.gov
Anticancer Activity: Many temporins exhibit potent anticancer activity, selectively targeting cancer cells over normal cells. frontiersin.org This selectivity is often attributed to differences in the membrane composition of cancer cells, which tend to have a higher negative charge. oncotarget.comdovepress.com Temporins like Temporin A and Temporin L have shown efficacy against breast and prostate cancer cell lines. researchgate.netfrontiersin.org Although the anticancer potential of this compound has not been extensively studied, its cationic and amphipathic nature makes it a plausible candidate for cancer therapy. Future studies should screen this compound against a variety of cancer cell lines and investigate its mechanism of action, which could involve membrane disruption or the induction of apoptosis. frontiersin.org
Antiviral Activity: The antiviral potential of the temporin family is another promising area of exploration. mdpi.com Temporin L, for example, has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including herpesviruses and coronaviruses. mdpi.com Other temporins, such as Temporin B and SHa, have also shown efficacy against Herpes Simplex Virus 1 (HSV-1). frontiersin.org Given these precedents, it is conceivable that this compound or its rationally designed analogues could possess antiviral properties. Screening this compound against a panel of clinically relevant viruses would be the first step in exploring this potential bioactivity.
A summary of the known and potential bioactivities of this compound is presented in the table below.
| Bioactivity Profile | Known/Potential | Research Findings/Future Directions |
| Antimicrobial | Known | Active against S. aureus. Future work could expand the spectrum to other resistant bacteria. researchgate.net |
| Antifungal | Known | Potent against C. albicans. mdpi.com |
| Anti-inflammatory | Known | Listed as having anti-inflammatory properties. frontiersin.org Mechanism needs to be elucidated. |
| Anticancer | Potential | Other temporins are active against various cancer cell lines. frontiersin.org this compound should be screened. |
| Antiviral | Potential | Other temporins show broad-spectrum antiviral activity. mdpi.com this compound's antiviral potential is unexplored. |
Integration with Advanced Delivery Systems (Conceptual)
The therapeutic application of peptides like this compound can be limited by factors such as poor stability, rapid degradation, and potential systemic toxicity. Advanced delivery systems offer a conceptual framework to overcome these challenges, enhancing the peptide's efficacy and safety.
Nanoparticle-based Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could protect it from proteolytic degradation and prolong its circulation time. For example, PEG-modified liposomes containing Temporin-1CEa have been shown to improve serum stability and cellular uptake. dovepress.com A similar approach could be conceptualized for this compound, potentially with targeting ligands attached to the nanoparticle surface to direct the peptide specifically to cancer cells or sites of infection.
Hydrogel Formulations: For topical or localized applications, embedding this compound in a hydrogel matrix could provide sustained release of the peptide. Hydrogels can be designed to be biodegradable and can maintain a high local concentration of the peptide at the target site, which is particularly useful for treating skin infections or for wound healing applications. dntb.gov.uanih.gov
The table below outlines conceptual delivery systems for this compound.
| Delivery System | Conceptual Application | Potential Advantages |
| Liposomes | Systemic delivery for anticancer or anti-infective therapy. | Improved stability, reduced toxicity, potential for targeted delivery. dovepress.com |
| Polymeric Nanoparticles | Controlled release formulations for various applications. | Protection from degradation, sustained release profile. |
| Hydrogels | Topical treatment of skin infections or wound healing. | Localized delivery, sustained release, biocompatibility. dntb.gov.uanih.gov |
| Stapled Peptide Technology | Systemic or localized delivery with enhanced stability. | Increased helicity, protease resistance, improved cell permeability. explorationpub.com |
By pursuing these future research directions, the scientific community can build upon the initial discovery of this compound, potentially transforming this natural defense molecule into a versatile therapeutic agent for a range of diseases.
Q & A
Q. How can researchers ensure reproducibility when transitioning from in vitro to in vivo efficacy studies?
- Methodological Answer : Predefine primary endpoints (e.g., bacterial load reduction, survival rates) and power calculations for sample size. Document environmental variables (e.g., animal microbiota status, housing conditions) and use blinded scoring for outcome assessments .
Ethical & Literature Integration
Q. What ethical considerations apply when testing this compound’s toxicity in mammalian cell lines or animal models?
Q. How should conflicting findings about this compound’s immunomodulatory effects be addressed in literature reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
